4-(Benzyloxy)benzaldehyde

Description

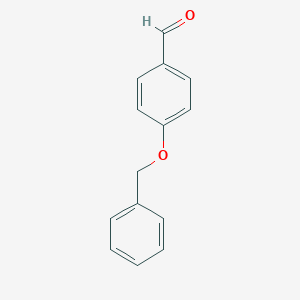

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063441 | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-53-9 | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Williamson Ether Synthesis

The synthesis of 4-(Benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. This robust and versatile method, first reported in 1850, remains a cornerstone of organic synthesis for forming both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]

Mechanism Breakdown:

-

Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base. In this case, the relatively acidic phenolic proton is readily removed by a moderately strong base like potassium carbonate to form a potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the starting alcohol.[1][5]

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride (or benzyl bromide).[1][3] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[1]

-

Displacement: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[1][3]

The overall transformation results in the formation of the desired ether, 4-(Benzyloxy)benzaldehyde, and a salt byproduct (potassium chloride).

Causality in Experimental Design

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is a mild, inexpensive, and easy-to-handle solid. Its basicity is sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde but not so strong as to cause unwanted side reactions.

-

Alkylating Agent: Benzyl chloride or benzyl bromide are effective alkylating agents. Benzyl halides are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl group. Primary alkyl halides are generally preferred for Williamson ether synthesis to minimize competing elimination (E2) reactions that can occur with secondary and tertiary halides.[1][3][6]

-

Solvent Selection: A polar aprotic solvent such as ethanol or N,N-dimethylformamide (DMF) is typically employed.[7][8] These solvents can dissolve both the phenoxide salt and the benzyl halide, facilitating the reaction. Ethanol is a common choice due to its lower cost and toxicity.[7]

-

Reaction Temperature: The reaction is often carried out at an elevated temperature, typically under reflux, to increase the reaction rate.[7][9] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-(Benzyloxy)benzaldehyde.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-hydroxybenzaldehyde | 122.12 | 5.0 g | 40.98 | 1.0 |

| Benzyl bromide | 171.04 | 5.0 mL (7.19 g) | 42.05 | ~1.03 |

| Anhydrous Potassium Carbonate | 138.21 | 20.0 g | 144.27 | ~3.5 |

| Ethanol | 46.07 | As required | - | - |

| Diethyl ether | 74.12 | As required | - | - |

| Saturated Sodium Chloride Solution | - | As required | - | - |

| 5% Sodium Hydroxide Solution | - | As required | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As required | - | - |

Note: Benzyl chloride can also be used as the alkylating agent.

Reaction Setup and Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g (40.98 mmol) of 4-hydroxybenzaldehyde, 20.0 g (144.27 mmol) of anhydrous potassium carbonate, and a suitable amount of ethanol.[7] The reaction should be performed under an inert atmosphere, such as nitrogen.[7]

-

Addition of Alkylating Agent: To the stirred suspension, add 5.0 mL (42.05 mmol) of benzyl bromide.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 14 hours.[7] Monitor the reaction's progress by TLC, observing the disappearance of the 4-hydroxybenzaldehyde spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the residue with ethyl acetate.[7]

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator.[7]

-

Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Wash the ether solution sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.[7]

-

Drying and Final Solvent Removal: Dry the diethyl ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

Purification: Recrystallize the crude product from ethanol to yield colorless crystals of 4-(Benzyloxy)benzaldehyde.[7][10] A typical yield for this synthesis is around 87.4%.[7]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

-

Fume Hood: Conduct the experiment in a well-ventilated fume hood.

-

Benzyl Chloride/Bromide: Benzyl chloride and benzyl bromide are lachrymators and are harmful if swallowed or inhaled.[11][12] They can cause skin and eye irritation and may cause an allergic skin reaction.[11][12] Handle with extreme care and avoid inhalation of vapors.[11][12][13][14]

-

Potassium Carbonate: While less hazardous, potassium carbonate can cause skin and eye irritation. Avoid creating dust.

-

Solvents: Ethanol and diethyl ether are flammable. Keep them away from ignition sources.

Self-Validating Systems and Troubleshooting

A robust protocol includes measures for self-validation and troubleshooting.

-

Reaction Monitoring: Regular monitoring by TLC is essential to confirm the consumption of the starting material and the formation of the product. This allows for adjustments to the reaction time if necessary.

-

Purification Efficacy: The melting point of the recrystallized product should be determined and compared to the literature value (71-74 °C) to assess its purity. Further characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR) can confirm the structure of the final product.

-

Troubleshooting Low Yield:

-

Incomplete Reaction: If TLC indicates the presence of starting material, the reaction time may need to be extended, or the reaction temperature may need to be increased.

-

Inefficient Deprotonation: Ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity.

-

Losses during Work-up: Careful and complete extraction is crucial to avoid loss of product.

-

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 4-(Benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde. By understanding the underlying SN2 mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. Adherence to safety protocols is paramount when working with the involved reagents. This guide serves as a comprehensive resource for professionals in the field, enabling the successful synthesis of this important chemical intermediate.

References

-

Khan Academy. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. (2010). 4-(Benzyloxy)benzaldehyde. PubChem. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

ResearchGate. (2010). (PDF) 4-(Benzyloxy)benzaldehyde. [Link]

-

ResearchGate. (2020, March 16). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

-

Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

4-(Benzyloxy)benzaldehyde physical and chemical properties

An In-Depth Technical Guide to 4-(Benzyloxy)benzaldehyde: Properties, Synthesis, and Reactivity

Introduction

4-(Benzyloxy)benzaldehyde, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry. Characterized by a benzaldehyde core functionalized with a benzyloxy group at the para-position, this crystalline solid serves as a versatile building block for a wide array of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Its utility stems from the distinct reactivity of its two primary functional components: the electrophilic aldehyde group and the stable benzyl ether linkage. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of 4-(Benzyloxy)benzaldehyde. It provides field-proven insights into its synthesis, delineates the nuanced reactivity of its aldehyde moiety, and outlines best practices for its safe handling and application, reflecting the knowledge base required by researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

4-(Benzyloxy)benzaldehyde is a creamish to yellow crystalline powder at room temperature.[1] The presence of the benzyl ether and the aldehyde group dictates its physical properties, such as its melting point and solubility. The molecule's essentially planar conformation, where the two aromatic rings are nearly coplanar, influences its crystalline structure.[2][3]

Data Summary: Physical and Chemical Properties

The following table consolidates the key quantitative data for 4-(Benzyloxy)benzaldehyde, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1][4][5][6] |

| Molecular Weight | 212.24 g/mol | [1][4][7] |

| CAS Number | 4397-53-9 | [1][4][6] |

| Appearance | Creamish to yellow crystalline powder | [1][8] |

| Melting Point | 71-74 °C | [1][4][8] |

| Boiling Point | 197-199 °C at 11 mmHg | [1][8][9] |

| Solubility | Insoluble in water; Sparingly soluble in Ethyl Acetate; Slightly soluble in Chloroform | [1][8] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [1][8] |

| Sensitivity | Air Sensitive | [1][8] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(Benzyloxy)benzaldehyde.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals confirming the molecular structure. Key chemical shifts (δ, ppm) typically include: a singlet for the aldehyde proton (~9.9 ppm), multiplets for the aromatic protons on both rings (between ~7.0 and 7.9 ppm), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (~5.1 ppm).[10][11]

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 191 ppm, signals for the aromatic carbons, and a signal for the benzylic carbon around 70 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong carbonyl (C=O) stretch is observed around 1689-1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1580-1600 cm⁻¹ region, and the C-O-C ether linkage is identified by stretching bands around 1220-1260 cm⁻¹.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 212.[10] A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is a characteristic fragmentation pattern.[10]

Section 2: Synthesis and Mechanistic Insights

The most common and efficient route for preparing 4-(Benzyloxy)benzaldehyde is the Williamson ether synthesis .[13][14][15] This choice is dictated by the high efficiency of the Sₙ2 reaction between a phenoxide and a primary alkyl halide.[14] The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a nucleophilic phenoxide, which then displaces a halide from benzyl halide.

Causality in Experimental Design

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Its insolubility in many organic solvents allows for easy removal by filtration post-reaction.[2]

-

Choice of Solvent: A polar aprotic solvent like ethanol or N,N-dimethylformamide (DMF) is ideal.[2] These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic, thus accelerating the Sₙ2 reaction.

-

Reactant Choice: Benzyl bromide or benzyl chloride is used as the benzyl source.[2] Benzyl halides are excellent substrates for Sₙ2 reactions due to the primary nature of the carbon bearing the leaving group and the stability of the transition state. 4-hydroxybenzaldehyde is the readily available starting phenol.

Diagram: Williamson Ether Synthesis Workflow

Caption: Key chemical transformations of 4-(Benzyloxy)benzaldehyde.

Section 4: Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with any chemical reagent.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. A[16][17]void contact with skin, eyes, and clothing. S[18]tandard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves, must be worn. W[9][17][18]ash hands thoroughly after handling. *[1][16] Storage: Store in a cool, dry place in a tightly sealed container. T[9][18]he material should be protected from environmental extremes and kept away from incompatible materials such as strong oxidizing agents. I[9][16]t is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen) for long-term stability may be beneficial. *[1][8] Hazards and First Aid: 4-(Benzyloxy)benzaldehyde is classified as an irritant. I[1][8]t may cause skin, eye, and respiratory irritation. [17] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [9][18] * Skin Contact: Wash off with soap and plenty of water. [17] * Inhalation: Move the person into fresh air. [9][17] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. [9][18] In all cases of significant exposure or if symptoms persist, seek immediate medical attention. *[9] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. A[17]void release to the environment.

[16]### Section 5: Applications in Research and Development

The synthetic utility of 4-(Benzyloxy)benzaldehyde is broad, primarily functioning as an intermediate. The benzyl group serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation when desired.

-

Pharmaceutical Synthesis: It is a precursor for various biologically active molecules. For example, it has been used in the synthesis of estrogen receptor β-selective ligands and as an intermediate in the development of potential anti-HIV agents. *[1][2] Chalcone Synthesis: It is a common starting material for synthesizing benzyloxy-substituted chalcones, which are investigated for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. *[19] Ligand Synthesis: The molecule can be derivatized to form ligands for metal complexes, such as thiosemicarbazones, which have applications in analytical chemistry and materials science.

[20]### References

-

Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. (n.d.). Allen. [Link]

-

Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

-

Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

-

Aromatic Aldehyde Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2083. [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2018). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. MDPI. [Link]

-

Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). (2017). ResearchGate. [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

-

(PDF) 4-(Benzyloxy)benzaldehyde. (2010). ResearchGate. [Link]

-

4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9. (n.d.). Matrix Fine Chemicals. [Link]

-

Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). NIST WebBook. [Link]

-

4-Benzyloxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. (2023). ResearchGate. [Link]

-

(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. [Link]

-

Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). PubChem. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

-

Benzaldehyde, 4-(hexyloxy)-. (n.d.). NIST WebBook. [Link]

-

4-(Benzyloxy)benzaldehyde, 1 X 25 g (123714-25G). (n.d.). MilliporeSigma® (Sigma-Aldrich). [Link]

Sources

- 1. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 [matrix-fine-chemicals.com]

- 6. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 7. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Benzyloxybenzaldehyde CAS#: 4397-53-9 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. aksci.com [aksci.com]

- 18. 4-Benzyloxybenzaldehyde(4397-53-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(Benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through meticulous spectral interpretation, supported by established experimental protocols and theoretical principles. We will explore the causality behind the observed spectral features, ensuring a deep understanding of how the molecular structure dictates the NMR output.

Foundational Principles: Structure and Proton Environments

4-(Benzyloxy)benzaldehyde, with the molecular formula C₁₄H₁₂O₂, possesses a unique electronic and structural landscape that is elegantly revealed by ¹H NMR spectroscopy.[1][2][3] The molecule consists of three key fragments: a monosubstituted benzene ring (from the benzyl group), a p-disubstituted benzene ring, and the connecting benzylic ether linkage (-O-CH₂-), with an aldehyde group (-CHO) on the p-disubstituted ring.

Understanding the symmetry and electronic environment of each proton is the first step in predicting and interpreting its NMR spectrum. The molecule has five distinct sets of chemically non-equivalent protons, as illustrated below.

Figure 1: Molecular structure of 4-(Benzyloxy)benzaldehyde with distinct proton environments labeled A-G.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a high-quality spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and analysis.

2.1. Materials and Equipment

-

4-(Benzyloxy)benzaldehyde (5-25 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

2.2. Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of 4-(Benzyloxy)benzaldehyde. This concentration range is optimal for ¹H NMR, providing a strong signal-to-noise ratio while minimizing viscosity issues that can broaden spectral lines.[4][6]

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds, and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest for this molecule.

-

Filtration (Critical Step): To ensure magnetic field homogeneity, all solid particulates must be removed. Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube. The final solution should be completely transparent.[4]

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogenous solution. Inhomogeneity can lead to distorted and broadened peaks.[5]

-

Labeling and Insertion: Clearly label the tube. Before inserting it into the spectrometer, wipe the outside of the tube clean to prevent contamination of the instrument.

2.3. Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Place the sample into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz instrument would include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Referencing: The spectrum is automatically referenced to the Tetramethylsilane (TMS) signal at 0.00 ppm.

In-Depth Spectral Analysis and Interpretation

The ¹H NMR spectrum of 4-(Benzyloxy)benzaldehyde presents a clear set of signals that can be unambiguously assigned to the molecule's distinct protons. The analysis rests on three pillars: chemical shift, integration, and signal splitting (multiplicity).[7]

3.1. Chemical Shift (δ): Probing the Electronic Environment

The position of a signal (chemical shift) is determined by the degree of shielding or deshielding experienced by a proton. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

Aldehyde Proton (A): ~9.88 ppm: The proton attached to the carbonyl carbon is extremely deshielded due to the powerful electron-withdrawing effect and magnetic anisotropy of the C=O double bond. This results in its characteristic downfield position, typically in the 9-10 ppm region.[8][9][10]

-

Aromatic Protons (B): ~7.83 ppm: These two protons are ortho to the electron-withdrawing aldehyde group. This proximity causes significant deshielding, shifting their signal downfield relative to benzene (7.34 ppm).

-

Aromatic Protons (C, D, E): ~7.3-7.5 ppm: These five protons belong to the monosubstituted benzyl ring. Their chemical shifts are close to that of benzene, but they often appear as a complex, overlapping multiplet due to their similar electronic environments.[8]

-

Aromatic Protons (F): ~7.07 ppm: These two protons are ortho to the electron-donating benzyloxy group (-OCH₂-). The oxygen atom donates electron density into the ring via resonance, shielding these protons and shifting their signal upfield compared to the protons at position B.

-

Benzylic Protons (G): ~5.14 ppm: The two methylene (-CH₂-) protons are adjacent to an oxygen atom, an electron-withdrawing element. This deshields them, causing their signal to appear in the 3.4-4.5 ppm range typical for hydrogens on a carbon next to an ether oxygen.[11][12] In this specific molecule, the signal is observed around 5.14 ppm.[8]

3.2. Signal Splitting and Integration: Uncovering Connectivity and Ratios

-

Integration: The area under each signal is directly proportional to the number of protons it represents. For 4-(Benzyloxy)benzaldehyde, the expected integration ratio is 1:2:5:2:2 for protons A:B:(C,D,E):F:G, respectively. This provides a crucial check on the assignments.

-

Splitting (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring protons.

-

Aldehyde Proton (A): Singlet (s): This proton has no adjacent protons, so its signal appears as a single sharp peak (n=0, 0+1=1).[13]

-

Aromatic Protons (B and F): Doublets (d): Protons at position B are adjacent to the protons at position F. Therefore, the signal for B is split into a doublet by the F protons (n=1, 1+1=2). Similarly, the signal for F is split into a doublet by the B protons.

-

Aromatic Protons (C, D, E): Multiplet (m): The five protons on the benzyl ring couple with each other, resulting in a complex and often overlapping multiplet.[8]

-

Benzylic Protons (G): Singlet (s): These protons are adjacent to an oxygen atom and a quaternary aromatic carbon, neither of which has protons. With no neighboring protons to couple with, their signal is a singlet.

-

Data Summary and Final Assignment

The following table consolidates the expected and observed ¹H NMR data for 4-(Benzyloxy)benzaldehyde dissolved in CDCl₃.

| Signal Label | Proton Environment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| A | Aldehyde (-CHO) | ~9.88 | 1H | Singlet (s) |

| B | Aromatic (ortho to -CHO) | ~7.83 | 2H | Doublet (d) |

| C, D, E | Aromatic (benzyl ring) | ~7.3-7.5 | 5H | Multiplet (m) |

| F | Aromatic (ortho to -OCH₂-) | ~7.07 | 2H | Doublet (d) |

| G | Benzylic (-OCH₂-) | ~5.14 | 2H | Singlet (s) |

| Data compiled from ChemicalBook.[8] |

Conclusion

The ¹H NMR spectrum of 4-(Benzyloxy)benzaldehyde provides a definitive fingerprint of its molecular structure. Each signal's chemical shift, integration, and multiplicity corresponds logically to a specific set of protons within the molecule. The highly deshielded aldehyde proton singlet at ~9.88 ppm, the characteristic doublets of the p-disubstituted aromatic ring, the complex multiplet of the benzyl ring, and the benzylic singlet at ~5.14 ppm collectively confirm the compound's identity and purity. This guide demonstrates how a systematic approach, combining robust experimental technique with a firm grasp of spectroscopic principles, enables precise and confident molecular characterization.

References

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Spectroscopy of Ethers. (2024-03-19). Chemistry LibreTexts. [Link]

-

4-Benzyloxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

-

NMR Sample Preparation. University of Reading. [Link]

-

Spectroscopy of Ethers. OpenStax. [Link]

-

What are the best practices for sample preparation for NMR analysis? Reddit r/OrganicChemistry. (2021-10-09). [Link]

-

Sample Preparation. University College London. [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

-

Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]

-

¹H NMR Spectra and Peak Assignment. Oregon State University. [Link]

-

4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9. Matrix Fine Chemicals. [Link]

Sources

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 [matrix-fine-chemicals.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. organomation.com [organomation.com]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 4-(Benzyloxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-(Benzyloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data presentation. It delves into the structural rationale for the observed chemical shifts, outlines a robust protocol for data acquisition, and establishes a framework for ensuring data integrity and reproducibility. The methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references, reflecting a commitment to scientific rigor and practical application in a laboratory setting.

Introduction: The Structural Significance of 4-(Benzyloxy)benzaldehyde

4-(Benzyloxy)benzaldehyde is a key organic compound, frequently utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a benzaldehyde core protected by a benzyl ether group, presents a distinct electronic environment that is ideally suited for characterization by 13C NMR spectroscopy.

Accurate structural elucidation is paramount for confirming the identity and purity of synthetic intermediates like 4-(Benzyloxy)benzaldehyde. 13C NMR serves as a primary analytical tool, providing unambiguous, atom-specific information. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This guide will dissect the 13C NMR spectrum of this compound, providing not just the data, but a foundational understanding of its spectral features.

13C NMR Spectral Data and Assignments

The 13C NMR spectrum of 4-(Benzyloxy)benzaldehyde was acquired in deuterated chloroform (CDCl3). The resulting chemical shifts are tabulated below, with assignments corresponding to the IUPAC numbering scheme illustrated in Figure 1.

Table 1: 13C NMR Peak Assignments for 4-(Benzyloxy)benzaldehyde

| Carbon Atom (C) | Chemical Shift (δ) in ppm | Intensity | Rationale for Assignment |

| C1 | 130.1 | Strong | Aromatic CH ortho to the formyl group, deshielded by its electron-withdrawing nature. |

| C2 | 115.2 | Strong | Aromatic CH ortho to the electron-donating benzyloxy group, shielded by resonance. |

| C3 | 163.6 | Weak | Quaternary aromatic carbon directly attached to the electronegative oxygen of the ether, strongly deshielded. |

| C4 | 136.1 | Weak | Quaternary aromatic carbon of the benzylic group, attached to the methylene. |

| C5 | 128.9 | Strong | Aromatic CH of the benzylic ring (ortho). |

| C6 | 128.5 | Strong | Aromatic CH of the benzylic ring (meta). |

| C7 | 127.4 | Strong | Aromatic CH of the benzylic ring (para). |

| C8 | 70.2 | Moderate | Aliphatic methylene (CH2) carbon of the benzyloxy group, deshielded by the adjacent oxygen. |

| C9 (Formyl) | 190.8 | Weak | Carbonyl carbon of the aldehyde, highly deshielded due to the double bond to oxygen and resonance. |

| C10 (Quaternary) | 131.9 | Weak | Quaternary aromatic carbon attached to the formyl group, deshielded. |

| Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). |

Figure 1: Molecular Structure and IUPAC Numbering

Caption: Numbering scheme for 4-(Benzyloxy)benzaldehyde.

In-Depth Spectral Interpretation: The "Why" Behind the Shifts

The chemical shift values in 13C NMR are governed by the local electron density around each carbon nucleus. Electronegative atoms or electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal upfield (to a lower ppm value).

-

The Aldehyde Carbon (C9, 190.8 ppm): The formyl carbon is the most downfield signal. This is a characteristic feature of aldehydes and ketones, where the carbon is double-bonded to a highly electronegative oxygen atom, resulting in significant deshielding.

-

The Ether-Linked Aromatic Carbon (C3, 163.6 ppm): This quaternary carbon is directly bonded to the oxygen of the benzyloxy group. The high electronegativity of oxygen strongly deshields this carbon, pushing its signal significantly downfield. This is a classic example of the deshielding effect of an ether linkage on an aromatic ring.

-

The Aldehyde-Linked Aromatic Carbon (C10, 131.9 ppm): This quaternary carbon is attached to the electron-withdrawing aldehyde group. While deshielded, its shift is less pronounced than C3, reflecting the different electronic influences.

-

Aromatic CH Carbons (C1, C2): The carbons ortho and meta to the two substituents show the interplay of their electronic effects.

-

C2 (115.2 ppm): These carbons are ortho to the strongly electron-donating benzyloxy group. The oxygen atom donates electron density into the ring via resonance, causing significant shielding and an upfield shift.

-

C1 (130.1 ppm): These carbons are ortho to the electron-withdrawing formyl group, which deshields them and moves them downfield relative to an unsubstituted benzene ring (128.5 ppm).

-

-

The Benzylic Methylene Carbon (C8, 70.2 ppm): This sp3-hybridized carbon is directly attached to an oxygen atom, causing a characteristic downfield shift into the 60-80 ppm range, clearly distinguishing it from purely aliphatic carbons.

-

The Benzyl Ring Carbons (C4-C7, 127.4-136.1 ppm): These carbons of the second aromatic ring show less variation as they are further from the primary functional groups. The quaternary carbon (C4) at 136.1 ppm is slightly deshielded, while the CH carbons (C5, C6, C7) appear in the typical aromatic region.

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality, reproducible 13C NMR data requires a meticulous and standardized approach. The following protocol is designed to be a self-validating system, ensuring data integrity.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh 20-30 mg of 4-(Benzyloxy)benzaldehyde. Precision is key for ensuring adequate signal-to-noise without causing solubility issues.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is chosen for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). This provides a stable, sharp reference peak for accurate chemical shift calibration.

-

Dissolution: Vortex the sample in a 5 mm NMR tube until fully dissolved. A clear, homogenous solution is critical to avoid line broadening in the resulting spectrum.

Step 2: NMR Instrument Configuration & Calibration

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

-

Tuning and Matching: Tune the 13C probe to the correct frequency. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. This corrects for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks and is typically automated.

Step 3: Data Acquisition Parameters

-

Experiment Type: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on a Bruker system). Proton decoupling collapses all C-H couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio.

-

Pulse Angle: A 30-degree pulse angle is used to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons which have longer relaxation times.

-

Acquisition Time (AQ): Set to 1-2 seconds. This determines the resolution of the spectrum.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. This allows for magnetization to return towards equilibrium between pulses.

-

Number of Scans (NS): Typically 1024 scans or more are required to achieve a good signal-to-noise ratio, as the 13C isotope has a low natural abundance (1.1%).

Figure 2: 13C NMR Acquisition Workflow

Caption: Standard workflow for 13C NMR data acquisition.

Step 4: Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier Transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure the baseline is flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the CDCl3 solvent peak can be used as a secondary reference (δ = 77.16 ppm).

Conclusion

The 13C NMR spectrum of 4-(Benzyloxy)benzaldehyde provides a definitive fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and employing a rigorous, systematic approach to data acquisition and processing, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide serves as both a practical reference for experienced scientists and an educational tool for those seeking to deepen their understanding of NMR spectroscopy.

References

-

Title: 13C NMR spectrum of 4-(Benzyloxy)benzaldehyde (No. 6224). Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

Title: Interpreting Carbon-13 NMR Spectra. Source: LibreTexts Chemistry. URL: [Link]

-

Title: 13C-NMR-Spectroscopy. Source: Department of Chemistry, University of Potsdam. URL: [Link]

-

Title: Carbon NMR Spectroscopy. Source: Department of Chemistry, Michigan State University. URL: [Link]

An In-depth Technical Guide to the FT-IR Analysis of 4-(Benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this key aromatic aldehyde. By elucidating the correlation between molecular structure and vibrational spectra, this guide serves as an essential resource for the accurate identification and characterization of 4-(Benzyloxy)benzaldehyde, a compound of significant interest in synthetic and medicinal chemistry.

Introduction: The Significance of 4-(Benzyloxy)benzaldehyde

4-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a benzaldehyde core linked to a benzyl group via an ether linkage, makes it a valuable precursor for the synthesis of various pharmaceuticals and other complex organic molecules.[1][3] For instance, it has been utilized in the synthesis of estrogen receptor β-selective ligands and as an intermediate in the development of potential antiretroviral agents.[1][3]

Given its role in multi-step syntheses, verifying the identity and purity of 4-(Benzyloxy)benzaldehyde is paramount. FT-IR spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the functional groups within the molecule. This guide will systematically dissect the FT-IR analysis of this compound, providing the necessary expertise to perform and interpret the measurement with confidence.

Foundational Principles: FT-IR Spectroscopy of Aromatic Aldehydes and Ethers

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. The key functional groups in 4-(Benzyloxy)benzaldehyde are the aldehyde, the ether, and the two aromatic rings.

-

Aldehyde Group (–CHO): This group is characterized by a strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1720-1700 cm⁻¹.[4] The position of this band can be influenced by conjugation with the aromatic ring. Additionally, the aldehydic C-H bond exhibits a characteristic stretching vibration that often appears as a doublet around 2850 cm⁻¹ and 2750 cm⁻¹.[5]

-

Ether Group (C-O-C): The C-O stretching vibrations of ethers typically produce strong absorption bands in the 1300-1000 cm⁻¹ region of the spectrum.[6] For aryl alkyl ethers, such as 4-(Benzyloxy)benzaldehyde, two distinct C-O stretching bands are expected: an asymmetric stretch and a symmetric stretch.[7][8]

-

Aromatic Rings (C₆H₅– and –C₆H₄–): Aromatic systems give rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[9] The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.[10] Furthermore, the substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[9][11] For a para-disubstituted ring, a strong band in the 850-800 cm⁻¹ range is expected.[11]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For a solid sample like 4-(Benzyloxy)benzaldehyde, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and compressing it into a transparent pellet.[12]

Step-by-Step Protocol:

-

Material Preparation: Ensure all equipment, including an agate mortar and pestle and a pellet press die, are thoroughly clean and dry to prevent moisture contamination.[13] Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven.[14]

-

Sample Grinding: Grind 1-2 mg of 4-(Benzyloxy)benzaldehyde into a fine powder using the agate mortar and pestle.[12]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix it with the ground sample. The goal is to achieve a uniform dispersion.[12]

-

Pellet Formation: Transfer the mixture to the pellet die. Apply pressure (typically 8-10 metric tons for a 13 mm die) using a hydraulic press.[14][15] Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.[16]

-

Spectrum Acquisition: Place the resulting transparent pellet in the spectrometer's sample holder and acquire the FT-IR spectrum.

Causality: The plasticity of KBr under pressure allows it to form a transparent disc, providing an infrared-transparent matrix for the sample.[12] Rigorous exclusion of moisture is critical as water exhibits strong IR absorption bands that can obscure sample signals.[14]

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and often simpler technique that involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[17]

Step-by-Step Protocol:

-

Background Spectrum: With a clean and empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application: Place a small amount of 4-(Benzyloxy)benzaldehyde powder onto the ATR crystal.

-

Pressure Application: Use the ATR accessory's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Causality: The infrared beam is directed into the ATR crystal and undergoes total internal reflection at the crystal-sample interface.[18] An evanescent wave penetrates a short distance into the sample, and absorption occurs where the sample's vibrational frequencies match the infrared radiation.[17] This technique is surface-sensitive and requires minimal sample preparation.[19]

Spectral Interpretation of 4-(Benzyloxy)benzaldehyde

The FT-IR spectrum of 4-(Benzyloxy)benzaldehyde is a composite of the vibrational modes of its constituent functional groups. A detailed analysis allows for unambiguous identification.

Table 1: Characteristic FT-IR Absorption Bands of 4-(Benzyloxy)benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3065 | Medium-Weak | Aromatic C-H Stretch | Aromatic Rings |

| ~3035 | Medium-Weak | Aromatic C-H Stretch | Aromatic Rings |

| ~2920 | Weak | Asymmetric CH₂ Stretch | Methylene Bridge |

| ~2870 | Weak | Aldehydic C-H Stretch | Aldehyde |

| ~2770 | Weak | Aldehydic C-H Stretch (Fermi Resonance) | Aldehyde |

| ~1685 | Strong | C=O Stretch (conjugated) | Aldehyde |

| ~1600 | Strong | Aromatic C=C Stretch | Aromatic Rings |

| ~1580 | Medium | Aromatic C=C Stretch | Aromatic Rings |

| ~1510 | Strong | Aromatic C=C Stretch | Aromatic Rings |

| ~1255 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| ~1160 | Strong | In-plane C-H Bending | Aromatic Rings |

| ~1020 | Medium | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| ~830 | Strong | Out-of-plane C-H Bending (para-disubstituted) | Aromatic Ring |

Analysis of Key Regions:

-

> 3000 cm⁻¹: The presence of multiple weak to medium peaks in the 3100-3000 cm⁻¹ region is characteristic of aromatic C-H stretching vibrations.[9]

-

3000-2800 cm⁻¹: The weak bands around 2920 cm⁻¹ correspond to the methylene (-CH₂-) group of the benzyl moiety. The pair of weak absorptions around 2870 cm⁻¹ and 2770 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch.[20]

-

1700-1500 cm⁻¹: The very strong and sharp absorption around 1685 cm⁻¹ is unequivocally assigned to the C=O stretching of the aldehyde group.[21] Its position below 1700 cm⁻¹ indicates conjugation with the aromatic ring. The series of strong to medium bands between 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C skeletal vibrations of the aromatic rings.[10]

-

1300-1000 cm⁻¹: This region is dominated by the C-O stretching vibrations of the aryl-alkyl ether linkage. The strong band around 1255 cm⁻¹ is attributed to the asymmetric C-O-C stretch, while the band around 1020 cm⁻¹ is due to the symmetric stretch.[7][22]

-

< 900 cm⁻¹: A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent hydrogens on the para-substituted benzene ring, providing clear evidence for the 1,4-substitution pattern.[11]

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure with its key vibrational modes and the experimental workflow for FT-IR analysis.

Caption: Molecular structure and key FT-IR vibrational modes of 4-(Benzyloxy)benzaldehyde.

Caption: Experimental workflow for the FT-IR analysis of 4-(Benzyloxy)benzaldehyde.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of 4-(Benzyloxy)benzaldehyde. By understanding the characteristic vibrational frequencies of the aldehyde, ether, and substituted aromatic functionalities, a detailed and reliable interpretation of the spectrum can be achieved. This guide has provided both the theoretical framework and the practical, field-proven protocols necessary for researchers and drug development professionals to confidently employ FT-IR in their work. The self-validating nature of the protocols, combined with a thorough understanding of the underlying principles, ensures the generation of accurate and reproducible data, reinforcing the integrity of subsequent synthetic and analytical endeavors.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Obi, M. O., et al. (2011). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Margoshes, M., & Fassel, V. A. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta, 7, 14-24. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Benzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link]

-

Pramana - Journal of Physics. (n.d.). Overtone spectroscopy of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Radiation. Retrieved from [Link]

-

Khan, S. A., et al. (2020). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molbank, 2020(2), M1128. Retrieved from [Link]

-

AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). Retrieved from [Link]

-

Lampert, H., Mikenda, W., & Karpfen, A. (1997). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A, 101(12), 2254–2263. Retrieved from [Link]

-

Lampert, H., Mikenda, W., & Karpfen, A. (1997). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum. The Journal of Physical Chemistry A, 101(12), 2254-2263. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(BENZYLOXY)BENZALDEHYDE. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 2. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. shimadzu.com [shimadzu.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. azom.com [azom.com]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. agilent.com [agilent.com]

- 19. azom.com [azom.com]

- 20. ias.ac.in [ias.ac.in]

- 21. Benzaldehyde [cms.gutow.uwosh.edu]

- 22. rockymountainlabs.com [rockymountainlabs.com]

Chapter 1: Introduction to 4-(Benzyloxy)benzaldehyde

An In-depth Technical Guide to the Crystal Structure of 4-(Benzyloxy)benzaldehyde

Abstract: This technical guide provides a comprehensive examination of the molecular and crystal structure of 4-(Benzyloxy)benzaldehyde (BBA), a key intermediate in the development of novel therapeutic agents. Synthesized via a Williamson etherification, its structure has been elucidated by single-crystal X-ray diffraction. This document details the synthesis and crystallization protocols, presents a thorough analysis of its crystallographic parameters, and explores the nuanced landscape of its supramolecular architecture, which is dominated by weak C—H⋯O intermolecular interactions. The guide discusses the compound's essentially planar conformation and the implications of its structural features for medicinal chemistry, particularly in the design of aldehyde dehydrogenase (ALDH) inhibitors and other bioactive molecules. Intended for researchers, scientists, and drug development professionals, this whitepaper integrates crystallographic data with practical experimental insights to serve as an authoritative resource on the solid-state characteristics of 4-(Benzyloxy)benzaldehyde.

Chemical Identity and Properties

4-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is an aromatic aldehyde that features a benzaldehyde core functionalized with a benzyloxy group at the para position.[1][2] This compound presents as a creamish to yellow crystalline powder and is largely insoluble in water but soluble in organic solvents like chloroform and ethyl acetate.[3][4] Its structure combines the reactivity of an aldehyde with the steric and electronic influence of the bulky benzyloxy substituent, making it a versatile building block in organic synthesis.[5][6]

Significance in Medicinal Chemistry and Materials Science

The scientific interest in 4-(Benzyloxy)benzaldehyde is primarily driven by its role as a crucial precursor and structural scaffold in drug discovery. Its derivatives are integral to the synthesis of a wide array of bioactive molecules.

-

Antiretroviral Agents: The title compound has been utilized as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) aimed at combating the HIV/AIDS epidemic.[1]

-

Cancer Therapy: The benzyloxybenzaldehyde scaffold is considered a promising foundation for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to chemoresistance.[7][8] While some isomers show anticancer activity, 4-(Benzyloxy)benzaldehyde itself has demonstrated less potent effects against HL-60 cells compared to its counterparts.[3]

-

Endocrine System Modulation: It has been employed in the synthesis of estrogen receptor β-selective ligands, highlighting its utility in developing therapies for hormone-dependent conditions.

Its utility extends to materials science, where it serves as a building block for liquid crystals.[5]

Chapter 2: Synthesis and Single Crystal Growth

Rationale for Synthetic and Crystallization Approach

The synthesis of 4-(Benzyloxy)benzaldehyde is most reliably achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction is well-suited for forming the ether linkage between the phenoxide of 4-hydroxybenzaldehyde and benzyl bromide. The choice of potassium carbonate as a base is strategic; it is strong enough to deprotonate the phenolic hydroxyl group but mild enough to prevent side reactions involving the sensitive aldehyde functionality.

For structural elucidation, the growth of high-quality single crystals is paramount. The protocol described utilizes slow evaporation from an ethanol solution. Ethanol is an ideal solvent as it provides moderate solubility for the compound at room temperature and has a suitable vapor pressure, allowing for a controlled rate of solvent removal that encourages the ordered molecular assembly required for a single crystal.

Experimental Protocol: Synthesis

This protocol is adapted from the method described by Kennedy et al. (2010).[1]

Materials:

-

4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)

-

Benzyl bromide (5.0 ml, 42.05 mmol)

-

Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

-

Ethanol (anhydrous)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in a round-bottom flask equipped with a reflux condenser. Add a sufficient volume of ethanol to dissolve the reactants.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere, preventing potential oxidation of the aldehyde.

-

Reflux: Heat the mixture to reflux and maintain for 14 hours with continuous stirring.

-

Workup - Filtration: After cooling to room temperature, filter the mixture to remove the solid potassium carbonate. Wash the residue thoroughly with large volumes of ethyl acetate to ensure complete recovery of the product.

-

Workup - Solvent Removal: Combine the filtrate and washes, and remove the solvent using a rotary evaporator.

-

Workup - Liquid-Liquid Extraction: Dissolve the residual mass in 50 ml of diethyl ether. Wash the ether solution sequentially with one portion of 5% sodium hydroxide solution, two 50 ml portions of saturated sodium chloride solution, and finally with distilled water.

-

Drying and Final Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude product.

Experimental Protocol: Single Crystal Growth

-

Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, which should yield colorless crystals with a reported melting point of 338-339 K (65-66 °C).[1]

-

Crystal Growth: Select a few high-purity seed crystals. Prepare a saturated solution of 4-(Benzyloxy)benzaldehyde in ethanol at room temperature. Place the seed crystals in this solution in a vial covered with a perforated cap (e.g., Parafilm with small pinholes).

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed over several days in a vibration-free environment. Colorless, X-ray quality crystals will form as the solution becomes supersaturated.

Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis and crystallization of 4-(Benzyloxy)benzaldehyde.

Chapter 3: Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The data for 4-(Benzyloxy)benzaldehyde was collected at a low temperature (123 K) to minimize thermal vibrations of the atoms, resulting in a more accurate and higher-resolution electron density map and, consequently, a more precise structural model.[1][9]

Crystallographic Data Summary

The crystallographic data for 4-(Benzyloxy)benzaldehyde provides a quantitative description of its solid-state structure.[1][9]

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₂ | [1][9] |

| Formula Weight (Mᵣ) | 212.24 | [1][9] |

| Crystal System | Orthorhombic | [1][9] |

| Space Group | Pna2₁ | [9] |

| Temperature (T) | 123 K | [1][9] |

| a (Å) | 11.4772 (11) | [1][9] |

| b (Å) | 12.9996 (12) | [1][9] |

| c (Å) | 7.2032 (6) | [1][9] |

| Volume (V) (ų) | 1074.71 (17) | [1][9] |

| Z (Molecules/unit cell) | 4 | [1][9] |

| Calculated Density (Dₓ) | 1.312 Mg m⁻³ | [9] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [9] |

| R-factor (R₁) | 0.039 | [9] |

| Weighted R-factor (wR₂) | 0.071 | [9] |

Molecular Conformation and Geometry

The analysis of the crystal structure reveals that the 4-(Benzyloxy)benzaldehyde molecule adopts an essentially planar conformation.[1][9][10] This planarity is a key structural feature. The dihedral angle, which measures the twist between the two aromatic rings (the benzaldehyde ring and the benzyl ring), is only 5.23 (9)°.[1][9][10] This near-coplanar arrangement is in contrast to some other benzyloxy derivatives where the rings are significantly twisted relative to one another.[1]

Furthermore, the aldehyde group (–CHO) lies nearly in the same plane as the aromatic ring to which it is attached, with a maximum deviation of only 0.204 (3) Å.[1][9] This coplanarity facilitates π-conjugation between the aldehyde group and the aromatic system.

Supramolecular Assembly: Intermolecular Interactions

In the solid state, molecules of 4-(Benzyloxy)benzaldehyde are not isolated but are organized into a stable three-dimensional lattice. This packing is primarily directed by a network of weak, non-classical C—H⋯O hydrogen bonds.[1][9]

The most significant of these interactions involve the oxygen atom of the aldehyde group acting as a hydrogen bond acceptor. It forms short contacts with hydrogen atoms from the methylene bridge (–CH₂–) of a neighboring molecule.[1][9] These C—H⋯O interactions, though individually weak, collectively provide the cohesive energy necessary to stabilize the crystal packing.[11] All intermolecular contacts to the ether oxygen atom are reported to be longer and therefore weaker.[1]

Molecular Packing Visualization

The following diagram illustrates the key intermolecular C-H···O interactions that define the crystal packing of 4-(Benzyloxy)benzaldehyde.

Caption: C-H···O interactions between the aldehyde oxygen and methylene hydrogens.

Chapter 4: Spectroscopic and Thermal Characterization

While SC-XRD provides the definitive structure, other analytical techniques are essential to validate the chemical identity and purity of the bulk sample post-synthesis.

-

FT-IR Spectroscopy: An infrared spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch for the aldehyde around 1680-1700 cm⁻¹ and C-O-C stretches for the ether linkage around 1250 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a characteristic singlet for the aldehydic proton (–CHO) downfield around 9.8-10.0 ppm. A singlet corresponding to the two methylene protons (–O–CH₂–Ar) would appear around 5.1 ppm. Aromatic protons would resonate in the 7.0-7.8 ppm region.[12]

-

¹³C NMR: The carbonyl carbon of the aldehyde would be observed around 191 ppm. The methylene carbon would appear around 70 ppm, with aromatic carbons resonating between 115-164 ppm.[8]

-

-

Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.[2]

-

Melting Point: The melting point is a crucial indicator of purity. Literature values for 4-(Benzyloxy)benzaldehyde are consistently reported in the range of 71-74 °C.[1][13][14]

Chapter 5: Considerations for Polymorphism

The Nature of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, and bioavailability. This is of critical importance in the pharmaceutical industry, where an unintended polymorphic form can impact a drug's efficacy and safety.

Polymorphic Potential of 4-(Benzyloxy)benzaldehyde

The crystal structure of 4-(Benzyloxy)benzaldehyde is stabilized by a network of weak and directional C-H···O interactions. Such weak interactions can often be reconfigured into alternative packing arrangements with similar lattice energies, making polymorphism a distinct possibility. Factors that could induce polymorphism include:

-

Solvent Choice: As demonstrated with the related 4-hydroxybenzaldehyde, varying solvent polarity during crystallization can lead to different polymorphic forms.[15]

-